1-Methoxy-1-pentyloxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-pentyloxyethane is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. . Acetals are typically diethers of geminal diols and are widely used in various chemical applications.
Vorbereitungsmethoden
1-Methoxy-1-pentyloxyethane can be synthesized through several methods. One common synthetic route involves the reaction of an alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-1-pentyloxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-pentyloxyethane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-pentyloxyethane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific effects .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1-pentyloxyethane can be compared with other acetals such as:
- 1-Methoxy-1-ethoxyethane
- 1-Methoxy-1-butoxyethane
- 1-Methoxy-1-hexyloxyethane
These compounds share similar structural features but differ in their alkyl chain lengths, which can influence their physical and chemical properties. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
73142-32-2 |
---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1-(1-methoxyethoxy)pentane |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7-10-8(2)9-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DSXZWFNXPOIWEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.